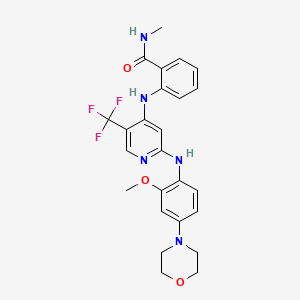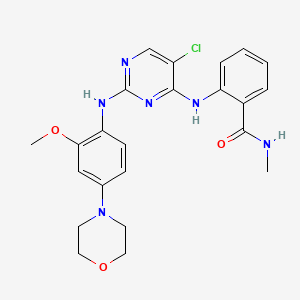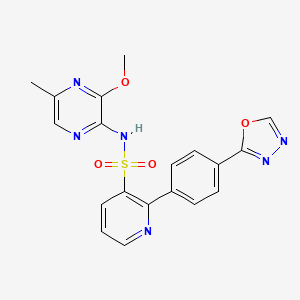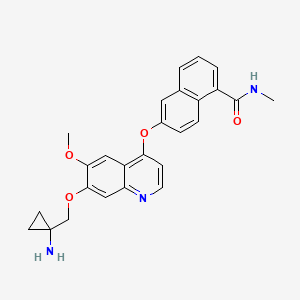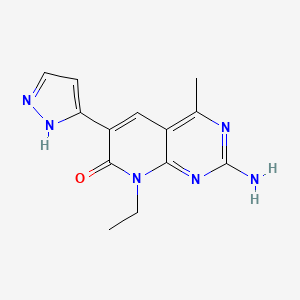
沃替西尼
描述
科学研究应用
Voxtalisib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Voxtalisib is employed in cellular and molecular biology research to investigate its effects on cell growth, proliferation, and apoptosis.
Medicine: Clinical trials are ongoing to evaluate Voxtalisib’s efficacy in treating various cancers. It is also studied for its potential in combination therapies with other anticancer agents.
Industry: Voxtalisib is used in the pharmaceutical industry for drug development and optimization .
作用机制
Target of Action
Voxtalisib, also known as SAR245409 or XL765, is a drug that acts as a dual inhibitor of the kinase enzymes phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) . These enzymes play a critical role in cell survival, growth, and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Voxtalisib is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation. The B-cell receptor (BCR) signaling pathway, which plays a key role in the survival of normal B lymphocytes, is also affected. Signaling through the BCR is mediated in part by the activation of PI3K .
Pharmacokinetics
The pharmacokinetic profile of Voxtalisib has been studied using UPLC-MS/MS technology . After oral administration, Voxtalisib shows a good linear relationship in the concentration range of 1–2000 ng/ml . The intra-day and inter-day precisions for Voxtalisib were 7.5–18.7% and 13.0–16.6%, respectively, and the accuracies were in the ranges of −14.0–2.0% and −7.2–3.1%, respectively .
Result of Action
Voxtalisib’s action results in the inhibition of cell proliferation and promotion of cell apoptosis .
生化分析
Biochemical Properties
Voxtalisib plays a crucial role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. These enzymes are integral to the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. Voxtalisib interacts with all four class I PI3Ks (p110α, p110β, p110γ, and p110δ) and mTOR, inhibiting their kinase activity. This inhibition disrupts the phosphorylation of downstream targets, thereby impeding the signaling cascade essential for tumor cell survival and proliferation .
Cellular Effects
Voxtalisib exerts significant effects on various cell types and cellular processes. By inhibiting the PI3K/AKT/mTOR pathway, Voxtalisib reduces cell proliferation and induces apoptosis in cancer cells. It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in glioblastoma cells, Voxtalisib has been shown to inhibit the phosphorylation of PI3K and mTOR effectors, leading to reduced tumor cell viability . Additionally, Voxtalisib enhances the radiosensitivity of cancer cells, making them more susceptible to radiation therapy .
Molecular Mechanism
At the molecular level, Voxtalisib exerts its effects by competitively binding to the adenosine triphosphate (ATP) binding sites of PI3K and mTOR. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of their downstream targets. The inhibition of PI3K and mTOR disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. Voxtalisib also induces changes in gene expression, promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Voxtalisib have been observed to change over time. Voxtalisib exhibits a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours in primary chronic lymphocytic leukemia cells . The stability and degradation of Voxtalisib have been studied using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology, which has shown that Voxtalisib remains stable and effective over a specified period .
Dosage Effects in Animal Models
The effects of Voxtalisib vary with different dosages in animal models. In rats, Voxtalisib has been administered at a dose of 5 mg/kg, and its pharmacokinetic profile has been studied using UPLC-MS/MS technology . Higher doses of Voxtalisib have been associated with increased therapeutic effects, but also with potential toxic or adverse effects. For instance, in clinical trials, the maximum tolerated dose of Voxtalisib was determined to be 50 mg twice daily or 90 mg once daily .
Metabolic Pathways
Voxtalisib is involved in the PI3K/AKT/mTOR signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival. By inhibiting PI3K and mTOR, Voxtalisib disrupts this pathway, leading to reduced cell viability and increased apoptosis. The metabolic pathways affected by Voxtalisib include those involved in glucose metabolism, protein synthesis, and lipid metabolism .
Transport and Distribution
Voxtalisib is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed in the plasma, where it exerts its inhibitory effects on PI3K and mTOR. The pharmacokinetic analysis of Voxtalisib in rat plasma has shown that it is effectively distributed and remains stable over time . Voxtalisib also interacts with transporters and binding proteins that facilitate its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of Voxtalisib is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes. Voxtalisib’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Voxtalisib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of Voxtalisib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality and consistency of the final product .
化学反应分析
Types of Reactions: Voxtalisib undergoes various chemical reactions, including:
Oxidation: Voxtalisib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within Voxtalisib, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of analogs with different substituents .
相似化合物的比较
Buparlisib: Another phosphatidylinositol 3-kinase inhibitor used in cancer research.
Everolimus: A mechanistic target of rapamycin inhibitor used in cancer therapy.
Temsirolimus: Similar to Everolimus, it inhibits mechanistic target of rapamycin and is used in cancer treatment.
Uniqueness of Voxtalisib: Voxtalisib is unique in its dual inhibition of both phosphatidylinositol 3-kinase and mechanistic target of rapamycin, making it a potent and versatile compound in cancer research. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these enzymes .
属性
IUPAC Name |
2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYDLZMTYDBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025755 | |
| Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934493-76-2 | |
| Record name | Voxtalisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934493762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voxtalisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOXTALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL1685GPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



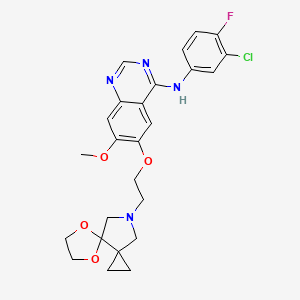


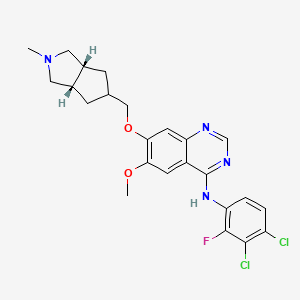
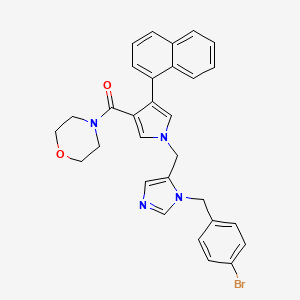
![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)
